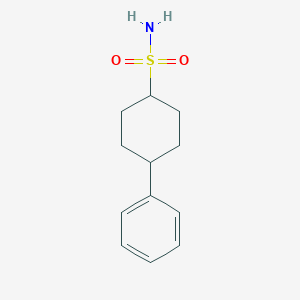

4-Phenylcyclohexane-1-sulfonamide

Übersicht

Beschreibung

4-Phenylcyclohexane-1-sulfonamide is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.34 g/mol .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenylcyclohexane-1-sulfonamide were not found, sulfonamides are known to undergo various reactions. For instance, they can be used as alkyl transfer reagents to acids, alcohols, and phenols .Wissenschaftliche Forschungsanwendungen

RORγt Inverse Agonists

A study by Duan et al. (2019) explored the structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists. This research highlighted the critical structural elements necessary for achieving high selectivity against PXR, LXRα, and LXRβ, demonstrating the potential of sulfonamide derivatives in the development of selective agonists with desirable pharmacokinetic properties for therapeutic applications Duan et al., 2019.

Catalysis in Organic Synthesis

Goli-Jolodar et al. (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This study illustrates the utility of sulfonamide-based catalysts in facilitating efficient and environmentally friendly synthesis processes Goli-Jolodar et al., 2016.

Advanced Oxidation Processes

Sági et al. (2015) investigated the OH radical-induced degradation of sulfonamide antibiotics in dilute aqueous solutions, utilizing advanced oxidation processes (AOPs). This research is crucial for understanding the environmental fate and degradation pathways of sulfonamide antibiotics, highlighting the role of sulfonamides in environmental chemistry Sági et al., 2015.

Molecular Gelation for Solar Cells

Décoppet et al. (2014) applied cyclohexanecarboxylic acid-[4-(3-tetradecylureido)phenyl]amide as an efficient gelator to solidify ionic liquid electrolytes for dye-sensitized solar cells. This study showcases the potential of sulfonamide derivatives in enhancing the performance of solar cells through the development of solid electrolytes Décoppet et al., 2014.

Antimicrobial Activity

Varmaghani et al. (2017) performed electrochemical synthesis of diverse sulfonamide derivatives to evaluate their antimicrobial activity. This research highlights the antimicrobial potential of sulfonamide derivatives, contributing to the search for new antimicrobial agents Varmaghani et al., 2017.

Zukünftige Richtungen

Sulfonamides, including 4-Phenylcyclohexane-1-sulfonamide, have potential for future research and development. They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They also exhibit antiviral properties and can be used to develop drugs against various viruses .

Eigenschaften

IUPAC Name |

4-phenylcyclohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWBOBULEAFYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylcyclohexane-1-sulfonamide | |

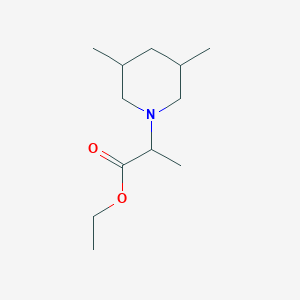

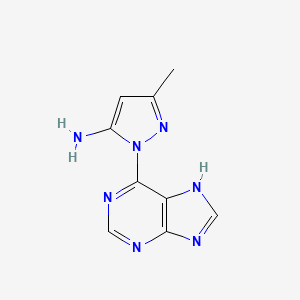

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-imidazol-2-amine](/img/structure/B1427953.png)

![1-[2-(2-chloro-4-formylphenoxy)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1427958.png)

![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1427969.png)